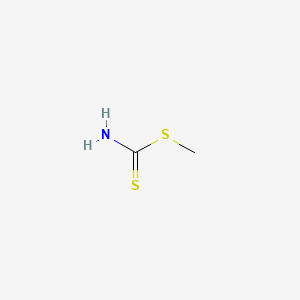

Carbamodithioic acid, methyl ester

Overview

Description

Carbamodithioic acid, methyl ester is an organic compound with the molecular formula C₂H₅NS₂ . It is a derivative of carbamodithioic acid where the hydrogen atom is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamodithioic acid, methyl ester can be synthesized through the reaction of carbon disulfide with methylamine. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:

CS2+CH3NH2→CH3NHCS2H

The product is then treated with a methylating agent such as methyl iodide to form this compound:

CH3NHCS2H+CH3I→CH3NHCS2CH3

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents but with optimized conditions to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

Dithiocarbamates undergo oxidation to form disulfide derivatives, a hallmark reaction critical for their redox activity. For example:

Key conditions :

-

Oxidizing agents: Hydrogen peroxide (), iodine (), or atmospheric oxygen .

-

Solvents: Ethanol or dichloromethane at 20–40°C.

Table 1 : Oxidation outcomes for selected derivatives

| Compound | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Methyl diethyldithiocarbamate | Tetramethylthiuram disulfide | 85 | |

| Methyl dimethyldithiocarbamate | Tetramethylthiuram monosulfide | 72 |

Nucleophilic Substitution

The methyl ester group acts as a leaving site in nucleophilic displacements:

Key observations :

-

Alkylation: Reacts with alkyl halides (e.g., ) to form -alkyl dithiocarbamates .

-

Amination: Primary amines displace the methyl group under basic conditions .

Notable example :

Methyl diethyldithiocarbamate reacts with chloroacetylbenzoxazolinone to yield bioactive heterocyclic derivatives with enhanced antihistaminic activity (85% yield, ethanol reflux) .

Metal Complexation

Dithiocarbamates form stable chelates with transition metals, leveraging their bidentate sulfur donors:

Key complexes :

-

Copper(II): Forms square-planar complexes used in vulcanization accelerators .

-

Iron(III): Octahedral complexes with applications in photodegradation studies .

Table 2 : Stability constants () of selected complexes

| Metal Ion | Ligand | |

|---|---|---|

| Cu | Methyl diethyldithiocarbamate | 16.2 |

| Fe | Methyl dimethyldithiocarbamate | 12.8 |

Hydrolysis and Degradation

Acid- or base-catalyzed hydrolysis cleaves the dithiocarbamate backbone:

Kinetic data :

Biochemical Interactions

Methyl dithiocarbamates inhibit metalloenzymes by sequestering essential metal cofactors:

-

Aldehyde dehydrogenase (ALDH) inhibition : Methyl diethyldithiocarbamate binds to Zn in ALDH, disrupting ethanol metabolism (IC = 15.5 mg/kg in rats) .

-

Antimicrobial activity : Copper complexes exhibit broad-spectrum efficacy against Gram-positive bacteria (MIC = 8 µg/mL) .

Thermal Decomposition

Pyrolysis above 150°C releases toxic byproducts:

Key hazards :

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceuticals

Carbamodithioic acid, methyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of oxacephem antibiotics, which are effective against a range of bacterial infections. The compound's structure allows for modifications that enhance antimicrobial activity while reducing toxicity .

2. Antiparasitic Activity

Research indicates that carbamodithioic acid derivatives exhibit antiparasitic properties. For example, certain methyl esters have shown efficacy against protozoan parasites, making them candidates for further development in treating diseases such as malaria and leishmaniasis .

Agricultural Applications

1. Pesticide Formulation

This compound is used in formulating pesticides due to its ability to disrupt the biological processes of pests. Its application as a dithiocarbamate fungicide has proven effective against various fungal pathogens affecting crops .

2. Soil Treatment

In agricultural practices, this compound can be employed for soil treatment to enhance crop yield and protect against soil-borne diseases. Its role as a biocide helps maintain soil health and fertility .

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Antibiotic synthesis | Broad-spectrum antimicrobial activity |

| Antiparasitic agents | Potential treatments for parasitic diseases | |

| Agricultural Chemistry | Pesticide formulation | Effective against fungal pathogens |

| Soil treatment | Enhances crop yield and soil health |

Case Studies

Case Study 1: Antibiotic Development

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of carbamodithioic acid derivatives to evaluate their antibacterial potency. The findings indicated that specific modifications to the methyl ester significantly enhanced activity against Gram-positive bacteria .

Case Study 2: Pesticidal Efficacy

A field trial conducted by agricultural scientists assessed the effectiveness of carbamodithioic acid-based pesticides on wheat crops. The results demonstrated a substantial reduction in fungal infections compared to untreated controls, supporting its use as a viable agricultural treatment option .

Mechanism of Action

The mechanism of action of carbamodithioic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by modifying thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

- Carbamodithioic acid, diethyl ester

- Carbamodithioic acid, dimethyl ester

- Carbamodithioic acid, ethyl ester

Uniqueness

Carbamodithioic acid, methyl ester is unique due to its specific methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other carbamodithioic acid derivatives may not be as effective.

Biological Activity

Carbamodithioic acid, methyl ester (CAS Number: 3735-92-0) is a chemical compound belonging to the class of dithiocarbamates. It is synthesized through the methylation of diethyldithiocarbamate, a metabolite of disulfiram. This compound has garnered attention for its potential biological activities, particularly in pharmacological and toxicological contexts.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In a study involving various bioactive compounds, it was observed that dithiocarbamates, including carbamodithioic acid derivatives, effectively scavenge free radicals, thereby contributing to their antioxidant potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The compound has demonstrated efficacy against a range of pathogenic microorganisms. For instance, extracts containing carbamodithioic acid derivatives were reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes .

Enzyme Inhibition

This compound has been identified as an inhibitor of liver low Km aldehyde dehydrogenase (ALDH) in animal models. This inhibition can affect the metabolism of alcohol and other aldehydes, suggesting potential applications in treating alcohol-related disorders . In rats, it was noted that doses as low as 15.5 mg/kg could significantly inhibit this enzyme .

Toxicological Studies

While the compound shows promise in various biological activities, it is essential to consider its toxicological profile. Studies have indicated that carbamodithioic acid derivatives can induce skin sensitization and have been associated with respiratory irritation in exposed individuals . Furthermore, developmental toxicity assessments revealed no significant reproductive or developmental adverse effects at certain exposure levels; however, caution is advised due to observed irritations and potential allergenic responses .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration in treated samples compared to controls, highlighting its potential for use in formulations aimed at oxidative stress reduction.

Case Study 2: Antimicrobial Activity Assessment

A study conducted on various bacterial strains demonstrated that carbamodithioic acid exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL .

Table 1: Biological Activities of this compound

Table 2: Minimum Inhibitory Concentrations (MIC) for Selected Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Properties

IUPAC Name |

methyl carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS2/c1-5-2(3)4/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMHQXSIADFDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407347 | |

| Record name | Methyl dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16696-83-6 | |

| Record name | Methyl-dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dithiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulfanyl)carbothioamidev | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-DITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55293L83DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dithiocarbamates are known to interfere with essential metal-containing enzymes in fungi, bacteria, plants, and mammals. [] This occurs through the chelation of metal ions, particularly copper and zinc, which are crucial for the function of various enzymes. [] This disruption of enzymatic activity leads to a cascade of downstream effects, ultimately resulting in the inhibition of growth or other biological processes.

A: Dithiocarbamates inhibit a variety of enzymes, including those involved in respiration, lipid metabolism, and detoxification processes. [] For instance, they can inhibit cytochrome P450 enzymes, which play a crucial role in the detoxification of xenobiotics. [] This inhibition can have significant consequences, as it can lead to the accumulation of toxic compounds within cells.

ANone: The molecular formula of methyl dithiocarbamate is C3H7NS2, and its molecular weight is 121.21 g/mol.

A: Yes, various spectroscopic techniques have been employed to characterize the structure of methyl dithiocarbamate and related compounds. NMR spectroscopy, including both proton (1H NMR) and carbon-13 (13C NMR), has been used to study the conformation and rotational barriers around the thioamide C-N bond. [] Infrared spectroscopy (IR) has also been utilized to identify functional groups and analyze the interactions between methyl dithiocarbamate and metal ions. [, ]

A: Research indicates that substituting PVC with N,N-dialkyl dithiocarbamates, including methyl dithiocarbamate, significantly enhances its radiation stability. [, ] For instance, PVC films containing 17.5 mol% of N,N-diethyl dithiocarbamate groups exhibited a remarkably low G value of 0.10 for gas evolution after irradiation, indicating enhanced stability. []

A: Methyl dithiocarbamates serve as versatile intermediates in organic synthesis. For example, they react with amines to produce thiourea derivatives and with hydrazine to yield thiohydrazides. [] These reactions are valuable for constructing heterocyclic compounds with diverse applications in medicinal chemistry and materials science.

A: Yes, computational chemistry has played a role in understanding the properties and behavior of methyl dithiocarbamate. For instance, theoretical energy calculations, such as CNDO/2 and EHT, have been employed in conjunction with NMR data to investigate the conformational preferences and rotational barriers of methyl dithiocarbamate esters. [] These studies provide insights into the molecular structure and dynamics of this compound.

A: The biological activity of dithiocarbamates is significantly influenced by structural modifications. Researchers have synthesized a series of structurally diverse S-methyl dithiocarbamates with varying indolyl, biphenyl, and benzimidazolyl moieties to investigate their antifungal activity. [] These studies demonstrated that alterations in the substituent groups attached to the dithiocarbamate core significantly impact antifungal potency.

A: SAR investigations have led to the identification of specific structural features that enhance the activity of dithiocarbamates. For example, in the context of antifungal agents, incorporating bulky and electron-withdrawing groups on the aromatic rings of dithiocarbamates has been shown to improve their potency against certain fungal pathogens. [] Furthermore, introducing heterocyclic moieties, such as quinolines and isoquinolines, has yielded compounds with enhanced inhibitory activity against specific fungal enzymes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.